2-Carboethoxy-4'-piperidinomethyl benzophenone
Description
2-Carboethoxy-4'-piperidinomethyl benzophenone (ethyl 4-[2-(piperidin-1-ylmethyl)benzoyl]benzoate, CAS 898751-98-9) is a substituted benzophenone derivative characterized by two key functional groups: a carboethoxy (ethyl ester) moiety at position 2 and a piperidinomethyl group at position 4' of the benzophenone core . The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research, due to its structural versatility.
Properties
IUPAC Name |
ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-9-5-4-8-19(20)21(24)18-12-10-17(11-13-18)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYCUMGIOIRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642681 | |
| Record name | Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-14-7 | |
| Record name | Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-Carboethoxy-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is utilized in studies involving cellular processes and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with molecular targets such as the NMDA receptor. This interaction modulates the receptor’s activity, influencing various neurological pathways and potentially leading to therapeutic effects in conditions like depression and chronic pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
Substituent Variations in Piperidine/Pyrrolidine Analogues
- 2-Carboethoxy-4'-(3-pyrrolidinomethyl) benzophenone (CAS 898763-89-8): Replaces the piperidine ring with a pyrrolidine (5-membered ring).
- 3,4-Dimethyl-4'-piperidinomethyl benzophenone (CAS 898775-11-6): Features methyl groups at positions 3 and 4 of the benzophenone core. These electron-donating groups enhance the electron density of the aromatic ring, which may shift UV absorption maxima and reduce susceptibility to electrophilic substitution reactions .
Halogen-Substituted Derivatives
- 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0): Incorporates chlorine atoms at positions 2 and 3. Chlorine’s electron-withdrawing nature lowers the HOMO-LUMO gap, enhancing UV stability and making the compound suitable as a photoinitiator or UV-blocking agent, akin to other halogenated benzophenones .
Functional Group Modifications
- 2-Cyano-4'-piperidinomethyl benzophenone (CAS 898771-05-6): Substitutes the carboethoxy group with a cyano moiety.
- Fluorine increases chemical hardness and dipole moments, which may enhance interactions in drug-receptor binding .
Comparative Data Table
Biological Activity
2-Carboethoxy-4'-piperidinomethyl benzophenone (CEPB) is a synthetic compound with notable biological activity, particularly in the context of neurological research. Its structure, comprising a benzophenone core and a piperidine moiety, allows it to interact with various biological receptors, influencing multiple cellular pathways. This article explores the biological activity of CEPB, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25NO3
- Molecular Weight : 351.44 g/mol
- IUPAC Name : Ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO3 |
| Molecular Weight | 351.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
CEPB's mechanism primarily involves its interaction with the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. By modulating NMDA receptor activity, CEPB may exert neuroprotective effects and influence pain pathways.
Biological Targets
- NMDA Receptor : Involved in excitatory neurotransmission.
- Serotonin Receptors : Potential modulation leading to effects on mood disorders.
Neuropharmacological Effects
Research indicates that CEPB may have applications in treating neurological disorders such as depression and chronic pain due to its ability to modulate neurotransmitter systems.
Case Study: Antidepressant Activity
In a study examining the antidepressant potential of CEPB, it was administered to animal models exhibiting depressive-like behaviors. The results showed significant improvement in behavioral tests, suggesting that CEPB may enhance serotonergic and noradrenergic transmission.
Antimicrobial Activity
CEPB has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against various strains of bacteria.
Table 2: Antimicrobial Activity of CEPB
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
Research Findings
Several studies have explored the biological activities of CEPB:
- Neurological Studies : Research published in pharmacology journals highlights the compound's potential in enhancing cognitive function and reducing symptoms associated with anxiety and depression through NMDA receptor modulation.
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of CEPB revealed its effectiveness against both Gram-positive and Gram-negative bacteria, although further studies are needed to understand its full spectrum of activity.
- Chemical Synthesis and Characterization : The synthesis of CEPB involves a multi-step process, typically starting from benzophenone derivatives reacted with piperidine and ethyl chloroformate under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
